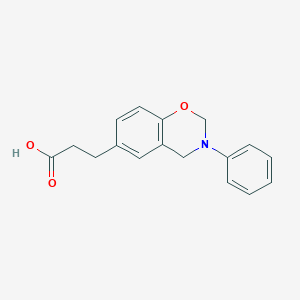
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid is a complex organic compound that belongs to the class of benzoxazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-phenyl-2,3-dihydro-2H-oxazine with bromocyclobutane in the presence of a base . Another method involves the Mannich condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline . Solvent-free microwave thermolysis has also been reported as a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines .
Industrial Production Methods
the use of solvent-free microwave thermolysis and Mannich condensation suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound’s neuroprotective effects are linked to its ability to modulate neurotransmitter receptors and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine
- 3-Phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine
- 3,4-dihydro-3-phenyl-2H-benzo[e][1,3]oxazine
Uniqueness
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid is unique due to its specific structural features and the presence of a propanoic acid moiety, which imparts distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
918303-71-6 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)propanoic acid |
InChI |
InChI=1S/C17H17NO3/c19-17(20)9-7-13-6-8-16-14(10-13)11-18(12-21-16)15-4-2-1-3-5-15/h1-6,8,10H,7,9,11-12H2,(H,19,20) |
InChI Key |
ULCQIZOCJMLVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)CCC(=O)O)OCN1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
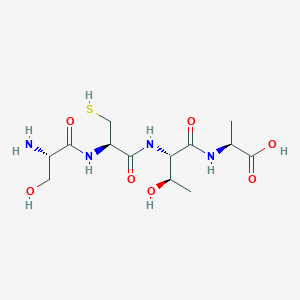

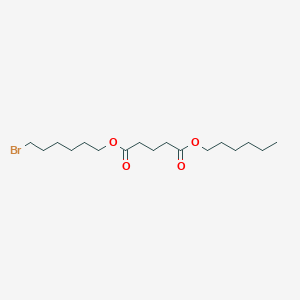

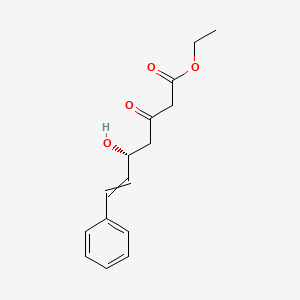
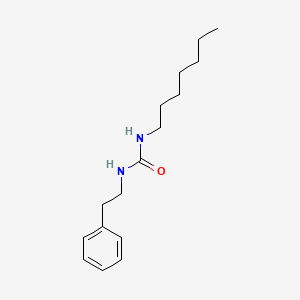
![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide](/img/structure/B14209953.png)
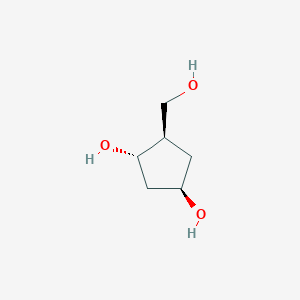
![N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine](/img/structure/B14209959.png)
![5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209961.png)
![N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14209962.png)
![1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209966.png)
